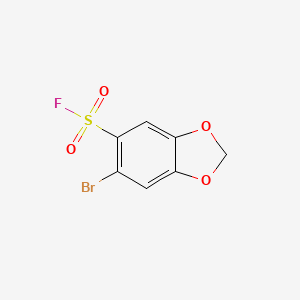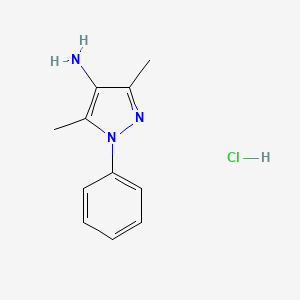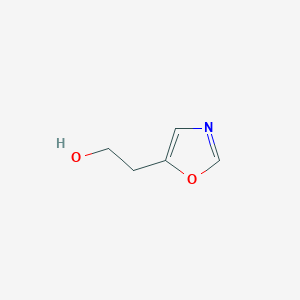
2-(1,3-Oxazol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Oxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . Another method includes the use of tert-butylimino-tri(pyrrolidino)phosphorane/sodium trifluoroacetate (BTPP/NaTFA) dual-base system in combination with an air-stable nickel (II) precatalyst .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. For instance, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and various aldehydes in ionic liquids allows for high-yield production . This method is advantageous due to the reusability of ionic liquids as solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different oxazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed reactions using phosphine ligands are common for arylation and alkenylation.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and oxazolines, which have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
2-(1,3-Oxazol-5-yl)ethan-1-ol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoroacetyl)oxazole: Known for its use in medicinal chemistry and drug discovery.
5-Acetyl-2,4-dimethyl-1,3-oxazole: Used in organic synthesis and material science.
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol: Similar in structure but with different functional groups, leading to varied applications.
Uniqueness
2-(1,3-Oxazol-5-yl)ethan-1-ol is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in different fields. Its ability to undergo various modifications makes it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
2-(1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c7-2-1-5-3-6-4-8-5/h3-4,7H,1-2H2 |
Clave InChI |
IKJGHVPKJBNLJA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


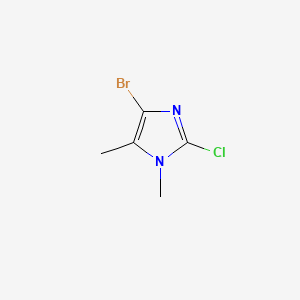

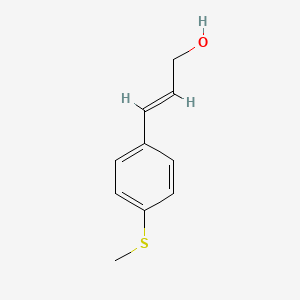
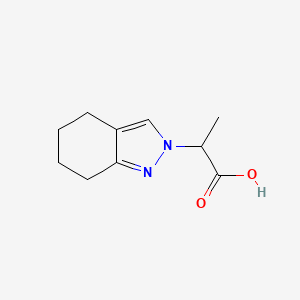

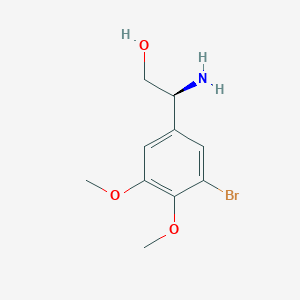

![3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B13594060.png)


